molecular formula C44H32P2 B118720 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl CAS No. 76189-55-4

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Cat. No. B118720
Key on ui cas rn: 76189-55-4
M. Wt: 622.7 g/mol
InChI Key: MUALRAIOVNYAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05929273

Procedure details

According to Example 6, 2-(4-isobutylphenyl) propanoic acid and the methyl ester of acetylaminocinnamic acid were asymmetrically hydrogenated with the Rh- or Ru complexes of (R)-(+)-BINAP-C3 -TS (Table 4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Rh-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(R)-(+)-BINAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1C=CC(C(C)C(O)=O)=CC=1)C(C)C.C(NC(=CC1C=CC=CC=1)C(O)=O)(=O)C.S(C1C=CC(CCC[C:44]2[CH:49]=[CH:48][C:47]([P:50]([C:110]3[CH:115]=[CH:114][C:113](CCCC4C=CC(S([O-])(=O)=O)=CC=4)=[CH:112][CH:111]=3)[C:51]3[CH:60]=[CH:59][C:58]4[C:53](=[CH:54][CH:55]=[CH:56][CH:57]=4)[C:52]=3[C:61]3[C:70]4[C:65](=[CH:66][CH:67]=[CH:68][CH:69]=4)[CH:64]=[CH:63][C:62]=3[P:71]([C:91]3[CH:96]=[CH:95][C:94](CCCC4C=CC(S([O-])(=O)=O)=CC=4)=[CH:93][CH:92]=3)[C:72]3[CH:77]=[CH:76][C:75](CCCC4C=CC(S([O-])(=O)=O)=CC=4)=[CH:74][CH:73]=3)=[CH:46][CH:45]=2)=CC=1)([O-])(=O)=O>>[CH:113]1[CH:112]=[CH:111][C:110]([P:50]([C:51]2[CH:60]=[CH:59][C:58]3[C:53](=[CH:54][CH:55]=[CH:56][CH:57]=3)[C:52]=2[C:61]2[C:70]3[C:65](=[CH:66][CH:67]=[CH:68][CH:69]=3)[CH:64]=[CH:63][C:62]=2[P:71]([C:72]2[CH:77]=[CH:76][CH:75]=[CH:74][CH:73]=2)[C:91]2[CH:96]=[CH:95][CH:94]=[CH:93][CH:92]=2)[C:47]2[CH:46]=[CH:45][CH:44]=[CH:49][CH:48]=2)=[CH:115][CH:114]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)C
Step Two
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C(=O)O)=CC1=CC=CC=C1
Step Four
Name
Rh-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
(R)-(+)-BINAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C=C1)CCCC1=CC=C(C=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=C(C=C1)CCCC1=CC=C(C=C1)S(=O)(=O)[O-])C1=CC=C(C=C1)CCCC1=CC=C(C=C1)S(=O)(=O)[O-])C1=CC=C(C=C1)CCCC1=CC=C(C=C1)S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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